BN82002

CDC25 Phosphatase Inhibition IC50

BN82002 (CAS 396073-89-5), also known as CDC25 Phosphatase Inhibitor I, is a synthetic, cell-permeable ortho-hydroxybenzylamino compound that functions as a potent, selective, and irreversible pan-inhibitor of the CDC25 dual-specificity phosphatase family. It demonstrates consistent inhibitory activity against all major human CDC25 isoforms (CDC25A, CDC25B2, CDC25B3, CDC25C, and the CDC25C catalytic domain), with IC₅₀ values in the low micromolar range.

Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
CAS No. 396073-89-5
Cat. No. B1667338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN82002
CAS396073-89-5
SynonymsBN-82002;  BN 82002;  BN82002;  CDC25 Phosphatase Inhibitor I;  PTP Inhibitor XX; 
Molecular FormulaC19H25N3O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3
InChIKeyGOKYHQGRIIXMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BN82002 (CAS 396073-89-5): A Verified Pan-CDC25 Phosphatase Inhibitor for Cell Cycle Research and Oncology Studies


BN82002 (CAS 396073-89-5), also known as CDC25 Phosphatase Inhibitor I, is a synthetic, cell-permeable ortho-hydroxybenzylamino compound that functions as a potent, selective, and irreversible pan-inhibitor of the CDC25 dual-specificity phosphatase family [1]. It demonstrates consistent inhibitory activity against all major human CDC25 isoforms (CDC25A, CDC25B2, CDC25B3, CDC25C, and the CDC25C catalytic domain), with IC₅₀ values in the low micromolar range [2]. This compound is extensively validated for use in biochemical assays, cell-based studies, and in vivo tumor xenograft models to investigate cell cycle regulation and evaluate anticancer strategies [1].

Why Generic CDC25 Inhibitor Substitution Fails for BN82002: A Critical Procurement Consideration


Substituting BN82002 with another 'CDC25 inhibitor' without rigorous verification is a high-risk procurement decision due to significant variations in potency, isoform selectivity, and mechanism of action among this compound class. For instance, while BN82002 acts as a low-micromolar pan-inhibitor across the CDC25 family [1], other compounds like NSC 663284 exhibit sub-micromolar potency but with distinct isoform preference and a quinone-based structure . Furthermore, the reversible vs. irreversible nature of inhibition differs drastically between compounds [2]. These critical disparities in biochemical and cellular behavior mean that BN82002 cannot be assumed to be functionally equivalent to other in-class molecules. The following evidence-based comparisons provide the quantifiable data required to justify the specific selection of BN82002.

BN82002 Quantitative Differentiation Evidence: A Head-to-Head Comparison Guide for Scientific Selection


Comparative Pan-CDC25 Inhibitory Potency: BN82002 vs. Reference Inhibitor NSC 663284

When evaluating CDC25 inhibitors, the potency profile across the family of isoforms is a critical differentiator. BN82002 demonstrates consistent, low-micromolar inhibition of all major CDC25 phosphatases [1]. In contrast, the reference quinone-based inhibitor NSC 663284 exhibits significantly higher potency (sub-micromolar) but is a mixed-competitive inhibitor . For studies requiring a pan-CDC25 inhibitor with a defined, non-quinone structure and an irreversible mechanism in the low micromolar range, BN82002 offers a distinct chemical scaffold and selectivity profile.

CDC25 Phosphatase Inhibition IC50 Enzyme Assay Cancer Research

Selectivity Over Off-Target Phosphatase CD45: A Quantitative Distinction for BN82002

A key advantage of BN82002 over many other phosphatase inhibitors is its well-characterized selectivity profile against the non-CDC25 tyrosine phosphatase CD45. BN82002 displays a quantifiable ~20-fold greater selectivity for the CDC25 family compared to CD45 . This selectivity is a crucial differentiator from broader-spectrum phosphatase inhibitors or less-characterized CDC25 tools, providing researchers with greater confidence in target-specific biological effects.

CDC25 Selectivity CD45 Phosphatase Off-Target

Comparative Cellular Efficacy: Growth Inhibition in MIA PaCa-2 Pancreatic Cancer Cells

In cellular models, the antiproliferative potency of BN82002 has been benchmarked. In the MIA PaCa-2 human pancreatic cancer cell line, BN82002 inhibits cell growth with an IC₅₀ of 7.2 µM . This cellular IC₅₀ is comparable to its biochemical IC₅₀ values, suggesting effective cell penetration and target engagement. This cellular activity data provides a direct link between enzyme inhibition and functional effect, which is crucial for translation into more complex model systems.

Pancreatic Cancer MIA PaCa-2 Antiproliferative Cell Viability Oncology

Differential In Vivo Antitumor Activity: Tumor Growth Stabilization in a Pancreatic Cancer Xenograft Model

BN82002 is distinguished by its documented in vivo efficacy in a relevant human tumor model. In athymic mice xenografted with MIA PaCa-2 cells, treatment with BN82002 resulted in a stabilization of tumor growth [1]. This in vivo activity validates the compound's utility for preclinical oncology studies beyond simple cell culture models.

Xenograft In Vivo Pancreatic Cancer Tumor Growth Pharmacodynamics

BN82002: Validated Research and Industrial Application Scenarios for Scientific and Procurement Planning


Investigating Cell Cycle Checkpoint Control Mechanisms

BN82002 is an optimal tool for dissecting the roles of CDC25 phosphatases in G1/S and G2/M cell cycle transitions. Its demonstrated ability to delay cell cycle progression at multiple checkpoints—including G1-S, S phase, and the G2-M transition in synchronized HeLa cells, as well as inducing a predominant G1 arrest in U2OS cells [1]—makes it suitable for experiments requiring a reversible (by washout) modulation of CDC25 activity to study downstream signaling, CDK1 Tyr15 phosphorylation dynamics, and cell fate decisions.

Preclinical Evaluation of CDC25 Inhibition in Pancreatic Cancer Models

For oncology research programs, particularly those focused on pancreatic ductal adenocarcinoma (PDAC), BN82002 provides a validated starting point. Its quantifiable antiproliferative effect on the MIA PaCa-2 pancreatic cancer cell line (IC₅₀ = 7.2 µM) and its efficacy in stabilizing tumor growth in a MIA PaCa-2 xenograft model [2] provide a robust, peer-reviewed foundation for in vivo pharmacodynamic and efficacy studies.

Selective Modulation of CDC25 Activity in Immune Cell Signaling Studies

The established ~20-fold selectivity of BN82002 for CDC25 phosphatases over CD45 tyrosine phosphatase is critical for studies intersecting cell cycle control with immune function. This selectivity profile allows researchers to inhibit CDC25-driven cell cycle progression in immune cells (e.g., T cells, macrophages) with minimized off-target interference on CD45-dependent signaling pathways, as demonstrated in studies investigating anti-inflammatory functions [3].

Use as a Reference Standard in High-Throughput Screening (HTS) and Compound Profiling

Given its well-defined IC₅₀ values across a panel of recombinant human CDC25 enzymes and its irreversible inhibition mechanism, BN82002 serves as an excellent positive control and benchmarking standard in biochemical and cellular assays. Its robust and reproducible activity in a variety of cell lines and model systems ensures that it can be used to validate assay performance and to calibrate the activity of novel CDC25 inhibitor candidates under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BN82002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.